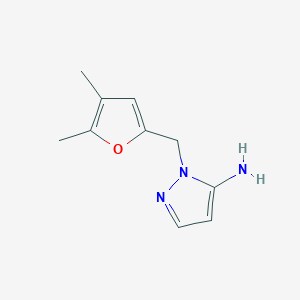
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine is an organic compound that features a furan ring substituted with dimethyl groups and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution with dimethyl groups: The furan ring is then substituted with dimethyl groups using Friedel-Crafts alkylation.
Formation of the pyrazole ring: The pyrazole ring is synthesized by the condensation of hydrazine with a 1,3-diketone.
Coupling of the furan and pyrazole rings: The final step involves coupling the furan and pyrazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Furan-2-ylmethyl)-2h-pyrazol-3-ylamine: Lacks the dimethyl substitution on the furan ring.
2-(4-Methyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine: Has only one methyl group on the furan ring.
Uniqueness
2-(4,5-Dimethyl-furan-2-ylmethyl)-2h-pyrazol-3-ylamine is unique due to the presence of two methyl groups on the furan ring, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its stability and modify its interaction with biological targets compared to similar compounds.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-[(4,5-dimethylfuran-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-7-5-9(14-8(7)2)6-13-10(11)3-4-12-13/h3-5H,6,11H2,1-2H3 |
InChI-Schlüssel |
CSRHVEXUCHGEJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1)CN2C(=CC=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















